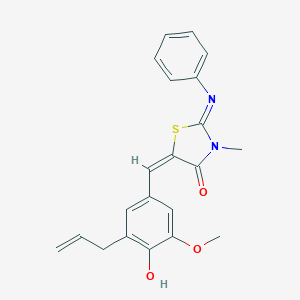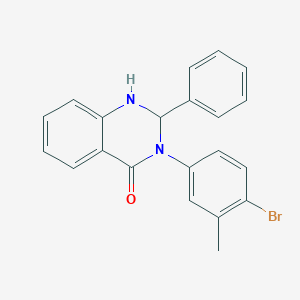![molecular formula C18H20O7 B298668 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B298668.png)
8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, also known as TMB-7, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMB-7 is a spirolactone derivative that exhibits a unique spirocyclic structure, which makes it an attractive target for chemical synthesis and biological evaluation.
Mecanismo De Acción
The mechanism of action of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is not fully understood, but it is believed to involve the formation of covalent adducts with specific amino acid residues in the target protein. This covalent modification can lead to changes in protein conformation, stability, and activity, which can in turn affect downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione vary depending on the specific protein target and the cellular context. Some studies have shown that 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione can induce apoptosis in cancer cells by targeting specific anti-apoptotic proteins, while others have demonstrated its ability to inhibit the activity of enzymes involved in inflammatory pathways. 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione in lab experiments include its high potency, selectivity, and stability. 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione can be easily synthesized in large quantities and has a long shelf life, making it a cost-effective and reliable tool for studying protein function. However, one of the limitations of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is its potential for off-target effects, as covalent modification of non-specific proteins can lead to unwanted cellular responses.
Direcciones Futuras
There are many potential future directions for research on 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. One area of interest is the development of new synthetic methods for 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione derivatives with improved potency and selectivity. Another direction is the identification of new protein targets for 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and the characterization of their biological function. Additionally, the use of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione in combination with other chemical probes or drugs could lead to the development of new therapeutic strategies for various diseases.
Métodos De Síntesis
The synthesis of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione involves a multi-step process that typically starts with the reaction of 2,4,5-trimethoxybenzaldehyde with cyclohexanone to form a key intermediate, which is then subjected to a series of transformations to yield the final product. The synthesis of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been optimized by many research groups, and several efficient and scalable methods have been reported.
Aplicaciones Científicas De Investigación
8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been studied for its potential applications in a wide range of scientific fields, including medicinal chemistry, drug discovery, and chemical biology. One of the most promising applications of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is as a chemical probe for studying the biological function of protein targets. 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been shown to selectively bind to specific proteins and modulate their activity, making it a valuable tool for investigating the role of these proteins in various biological processes.
Propiedades
Nombre del producto |
8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione |
|---|---|
Fórmula molecular |
C18H20O7 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
8-[(2,4,5-trimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C18H20O7/c1-21-13-10-15(23-3)14(22-2)9-11(13)8-12-16(19)24-18(25-17(12)20)6-4-5-7-18/h8-10H,4-7H2,1-3H3 |
Clave InChI |
GIJLQRFKIBMSPK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C=C2C(=O)OC3(CCCC3)OC2=O)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1C=C2C(=O)OC3(CCCC3)OC2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)

![5-[(5-Chloro-2-thienyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298591.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)
![(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298601.png)
![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)